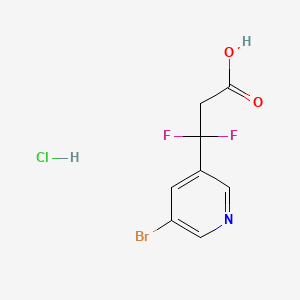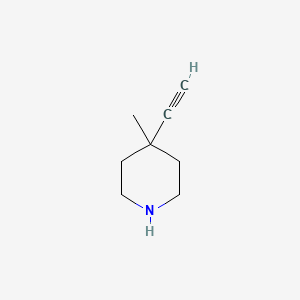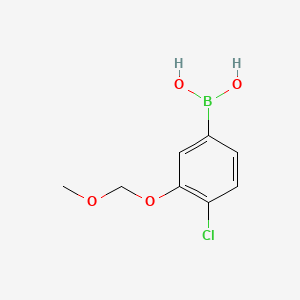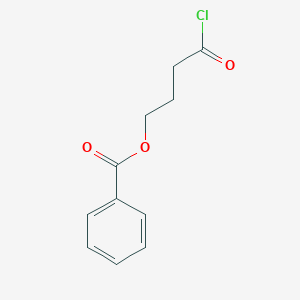![molecular formula C8H14ClF2N B13462755 3-(2,2-Difluoropropyl)bicyclo[1.1.1]pentan-1-amine hydrochloride CAS No. 2825011-82-1](/img/structure/B13462755.png)
3-(2,2-Difluoropropyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,2-Difluoropropyl)bicyclo[1.1.1]pentan-1-amine hydrochloride is a chemical compound that belongs to the class of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique three-dimensional structure, which makes them valuable in various fields, including medicinal chemistry and materials science. The presence of the difluoropropyl group adds to the compound’s chemical stability and reactivity, making it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Difluoropropyl)bicyclo[1.1.1]pentan-1-amine hydrochloride typically involves the addition of difluorocarbene (:CF₂) to electron-rich bicyclo[1.1.0]butanes. This reaction is facilitated by the CF₃TMS/NaI system . The key step in this synthetic approach is the formation of the difluoro-substituted bicyclo[1.1.1]pentane core, which is then further functionalized to introduce the amine group.
Industrial Production Methods
the scalability of the synthetic routes involving carbene insertion and nucleophilic/radical addition suggests that these methods could be adapted for large-scale production .
化学反応の分析
Types of Reactions
3-(2,2-Difluoropropyl)bicyclo[1.1.1]pentan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: The difluoropropyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoro-substituted ketones or alcohols, while substitution reactions can introduce a variety of functional groups .
科学的研究の応用
3-(2,2-Difluoropropyl)bicyclo[1.1.1]pentan-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a bioisostere for benzene rings in drug discovery projects, enhancing the pharmacokinetic properties of lead compounds.
Materials Science: The compound’s unique structure makes it useful in the development of molecular rods, rotors, and supramolecular linker units.
Biology: It can be used in the synthesis of biologically active molecules, including antibacterial agents.
作用機序
The mechanism of action of 3-(2,2-Difluoropropyl)bicyclo[1.1.1]pentan-1-amine hydrochloride involves its interaction with specific molecular targets. The difluoropropyl group enhances the compound’s binding affinity to these targets, which can include enzymes, receptors, and other proteins. The exact pathways involved depend on the specific application and target molecule .
類似化合物との比較
Similar Compounds
- 3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
- 3-(1,1,2,2,2-pentafluoroethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
- Bicyclo[1.1.1]pentan-3-amine hydrochloride
Uniqueness
3-(2,2-Difluoropropyl)bicyclo[1.1.1]pentan-1-amine hydrochloride is unique due to the presence of the difluoropropyl group, which imparts distinct chemical properties compared to other similar compounds. This group enhances the compound’s stability, reactivity, and binding affinity, making it particularly valuable in medicinal chemistry and materials science .
特性
CAS番号 |
2825011-82-1 |
|---|---|
分子式 |
C8H14ClF2N |
分子量 |
197.65 g/mol |
IUPAC名 |
3-(2,2-difluoropropyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H13F2N.ClH/c1-6(9,10)2-7-3-8(11,4-7)5-7;/h2-5,11H2,1H3;1H |
InChIキー |
DVKSTJHQQWNIJY-UHFFFAOYSA-N |
正規SMILES |
CC(CC12CC(C1)(C2)N)(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Chlorofuro[2,3-c]pyridine-2-carbaldehyde](/img/structure/B13462690.png)
![[4-(Piperidin-4-yl)oxan-4-yl]methanol hydrochloride](/img/structure/B13462691.png)









![Ethyl 6-bromothieno[2,3-B]pyridine-2-carboxylate](/img/structure/B13462749.png)
